molecular formula C5H11Cl3GeO3 B14717648 Acetic acid;2-trichlorogermylpropan-2-ol CAS No. 13414-79-4

Acetic acid;2-trichlorogermylpropan-2-ol

Cat. No.: B14717648
CAS No.: 13414-79-4
M. Wt: 298.1 g/mol
InChI Key: KWHNQTJJCOXMAP-UHFFFAOYSA-N
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Description

Acetic acid;2-trichlorogermylpropan-2-ol is a compound that combines the properties of acetic acid and a trichlorogermyl-substituted alcohol. Acetic acid is a well-known carboxylic acid with a pungent smell and sour taste, commonly found in vinegar. The addition of the trichlorogermyl group to propan-2-ol introduces unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-trichlorogermylpropan-2-ol typically involves the reaction of acetic acid with 2-trichlorogermylpropan-2-ol under controlled conditions. The process may require the use of catalysts and specific reaction temperatures to ensure the desired product is obtained. For instance, the reaction might be carried out in the presence of an acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process could include steps such as distillation and purification to isolate the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-trichlorogermylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium dichromate (K2Cr2O7) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties .

Scientific Research Applications

Acetic acid;2-trichlorogermylpropan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;2-trichlorogermylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects may be mediated through its ability to form hydrogen bonds, interact with enzymes, and modulate biochemical pathways. The trichlorogermyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trichlorogermyl-substituted alcohols and acetic acid derivatives. Examples are:

Uniqueness

Acetic acid;2-trichlorogermylpropan-2-ol is unique due to the presence of both acetic acid and trichlorogermyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

13414-79-4

Molecular Formula

C5H11Cl3GeO3

Molecular Weight

298.1 g/mol

IUPAC Name

acetic acid;2-trichlorogermylpropan-2-ol

InChI

InChI=1S/C3H7Cl3GeO.C2H4O2/c1-3(2,8)7(4,5)6;1-2(3)4/h8H,1-2H3;1H3,(H,3,4)

InChI Key

KWHNQTJJCOXMAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(O)[Ge](Cl)(Cl)Cl

Origin of Product

United States

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